molecular formula C11H20O2 B13778622 3,7-Dimethyloct-6-en-2-yl formate CAS No. 97890-12-5

3,7-Dimethyloct-6-en-2-yl formate

Cat. No.: B13778622
CAS No.: 97890-12-5
M. Wt: 184.27 g/mol
InChI Key: VWNRYHUWZXJWBE-UHFFFAOYSA-N
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Description

3,7-Dimethyloct-6-en-2-yl formate is a terpene ester compound of interest for research and development, particularly in the fields of fragrance chemistry and material science. While specific studies on this exact molecule are limited in the public domain, its structure is closely related to other well-characterized terpene esters such as citronellyl formate (3,7-dimethyloct-6-en-1-yl formate) and various acetates and carbonates based on the 3,7-dimethyloct-6-en-2-ol skeleton . Compounds in this structural family are frequently investigated for their olfactory properties and are used as key ingredients in the synthesis of complex fragrances . Research into similar molecules highlights their value as intermediates in organic synthesis and in the development of "properfumes"—precursor compounds that release active fragrance molecules over time through environmental processes like oxidation . As a high-purity material for laboratory use, researchers can explore its physicochemical properties, stability, and reaction characteristics. This product is designated "For Research Use Only" (RUO) and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle this material according to established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

97890-12-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

3,7-dimethyloct-6-en-2-yl formate

InChI

InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)11(4)13-8-12/h6,8,10-11H,5,7H2,1-4H3

InChI Key

VWNRYHUWZXJWBE-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)C(C)OC=O

Origin of Product

United States

Synthetic Methodologies for 3,7 Dimethyloct 6 En 2 Yl Formate

Direct Esterification Approaches for Formate (B1220265) Synthesis

Direct esterification represents a conventional and widely studied method for producing formate esters. This approach typically involves the reaction of an alcohol with formic acid or a formic acid derivative.

Catalytic Systems in Esterification

The efficiency of direct esterification is often enhanced by the use of catalysts. While acid catalysts are traditionally employed for esterification reactions, enzymatic catalysts have gained significant attention due to their high selectivity and environmentally benign nature. nih.gov For instance, lipases, such as Novozym 435, a commercial immobilized lipase (B570770) B from Candida antarctica, have demonstrated catalytic activity in the synthesis of formate esters like octyl formate. nih.govgoogle.com The catalytic action of lipase involves its serine hydroxyl group reacting with a carboxylic acid to form an acyl-enzyme intermediate, which then reacts with an alcohol to produce the ester and water. google.com

Other catalytic systems for esterification include the use of iodine, which can catalyze the direct esterification of alcohols with formic acid. nih.gov Additionally, N-heterocyclic carbenes (NHCs) have been shown to promote the transesterification of alcohols with ethyl formate, offering another route to formate esters. nih.govorganic-chemistry.org

Optimization of Reaction Parameters for Yield and Selectivity

To maximize the yield and selectivity of 3,7-dimethyloct-6-en-2-yl formate, several reaction parameters must be carefully optimized. These include the choice of catalyst, enzyme concentration, the molar ratio of reactants, reaction temperature, and the solvent. nih.gov For example, in the enzymatic synthesis of octyl formate, Novozym 435 was found to be more effective than other lipases like Lipozyme RM IM and Lipozyme TL IM. nih.gov

The concentration of the enzyme is a critical factor; an increase in enzyme dosage generally leads to a higher conversion rate up to a certain point, after which the reaction may be inhibited by the product. google.comresearchgate.net The molar ratio of formic acid to the alcohol also significantly influences the reaction equilibrium and, consequently, the yield of the formate ester. researchgate.net Temperature and the choice of an appropriate organic solvent are additional parameters that require optimization to achieve the highest possible conversion to the desired product. nih.gov

Novel Approaches to Formate Esterification

In addition to traditional methods, innovative strategies for the synthesis of formate esters are continually being developed, with a focus on improving efficiency, sustainability, and reaction conditions.

Aerobic Oxidative Coupling Reactions for Formate Esters

A promising novel method is the aerobic oxidative coupling of alcohols with a formaldehyde (B43269) source, catalyzed by supported gold nanoparticles. nih.govmdpi.comresearchgate.net This reaction proceeds under aerobic conditions, using molecular oxygen from the air as the terminal oxidant. nih.govmdpi.comresearchgate.net

Gold nanoparticles (Au NPs) supported on metal oxides, particularly titanium dioxide (TiO₂), have emerged as highly effective catalysts for various organic transformations, including the aerobic oxidation of alcohols. nih.govmdpi.comresearchgate.net The catalytic activity of Au NPs is highly dependent on their size and the nature of the support material. researchgate.netfrontiersin.org For the synthesis of formate esters, Au/TiO₂ has been shown to be more efficient than other supported gold catalysts like Au/Al₂O₃ or Au/ZnO. nih.gov

The reaction mechanism involves the initial formation of a labile hemiacetal from the reaction between the alcohol and formaldehyde. nih.govresearchgate.net This intermediate then undergoes aerobic oxidation catalyzed by the Au/TiO₂ system to yield the corresponding formate ester. nih.govresearchgate.net The catalyst is often recyclable and can be reused for several consecutive runs with only a minor loss of activity. researchgate.net

The choice of formaldehyde source is crucial for the success of the aerobic oxidative coupling reaction. Paraformaldehyde, a solid polymer of formaldehyde, has been identified as a suitable source, as it delivers formaldehyde upon heating. nih.govmdpi.comresearchgate.net In contrast, the cyclic trimeric form of formaldehyde, 1,3,5-trioxane, is inactive in this catalytic system. nih.govmdpi.comresearchgate.net The reaction typically requires an excess of paraformaldehyde to drive the reaction to completion, especially for less reactive secondary alcohols. nih.gov

Mechanistic Investigations of Catalyzed Formylation Processes

The synthesis of this compound, a secondary allylic ester, can be achieved through various catalyzed formylation reactions. While specific mechanistic studies on this exact compound are not extensively documented in publicly available literature, the fundamental principles of catalyzed formylation of secondary allylic alcohols can be applied to understand its formation.

Acid-Catalyzed Formylation (Fischer-Speier Esterification):

A primary method for the synthesis of formate esters is the acid-catalyzed esterification of an alcohol with formic acid, a classic example of the Fischer-Speier esterification. The mechanism for the formation of this compound from its precursor alcohol, 3,7-dimethyloct-6-en-2-ol (B84639), and formic acid in the presence of an acid catalyst (e.g., sulfuric acid, H₂SO₄) can be described as follows:

Protonation of the Formyl Group: The formic acid is protonated by the strong acid catalyst, enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The hydroxyl group of 3,7-dimethyloct-6-en-2-ol acts as a nucleophile, attacking the activated carbonyl carbon of the protonated formic acid. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the formic acid moiety.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the final product, this compound.

Due to the presence of the allylic double bond in 3,7-dimethyloct-6-en-2-ol, side reactions such as rearrangement or etherification can occur under strongly acidic conditions, potentially impacting the yield and purity of the desired formate ester.

Enzyme-Catalyzed Formylation:

Enzymatic catalysis, particularly using lipases, offers a milder and more selective alternative for the synthesis of formate esters. The mechanism for the lipase-catalyzed synthesis of this compound involves a "ping-pong bi-bi" mechanism:

Acyl-Enzyme Intermediate Formation: The lipase, through its catalytic triad (B1167595) (typically serine, histidine, and aspartate), attacks the carbonyl group of a formyl donor (e.g., formic acid or an alkyl formate like ethyl formate). This results in the formation of a covalent acyl-enzyme intermediate and the release of the alcohol or water from the formyl donor.

Nucleophilic Attack by the Alcohol: The precursor alcohol, 3,7-dimethyloct-6-en-2-ol, then enters the active site and acts as a nucleophile, attacking the acyl-enzyme intermediate.

Ester Release: This leads to the formation of the desired ester, this compound, and the regeneration of the free enzyme, which can then participate in another catalytic cycle.

This method often provides high chemo- and regioselectivity, minimizing side reactions associated with the sensitive allylic alcohol structure.

Other Emerging Synthetic Pathways

Beyond traditional acid- and enzyme-catalyzed esterification, several innovative methods for the formylation of alcohols are emerging, which could be applicable to the synthesis of this compound.

Formylation using Carbon Dioxide (CO₂) as a C1 Source:

Recent research has focused on utilizing CO₂ as a sustainable and renewable C1 building block for formylation reactions. researchgate.net One such approach involves the in situ generation of formic acid from CO₂. researchgate.net This can be followed by an acid-catalyzed esterification. An autocatalytic system has been described where CO₂ is reduced to formic acid, which then catalyzes the O-formylation of alcohols. researchgate.net This method is particularly attractive from a green chemistry perspective.

Transition Metal-Catalyzed Formylation:

The use of transition metal catalysts for formylation is another area of active research. For instance, bimetallic nanoparticles, such as AuPd-Fe₃O₄, have been shown to be effective catalysts for the oxidative N-formylation of secondary amines using methanol (B129727) as a formyl source. nih.govnih.gov While this has been demonstrated for amines, the principles could be adapted for the O-formylation of alcohols. nih.gov These heterogeneous catalysts offer the advantage of easy separation and recyclability. nih.govnih.gov

Furthermore, cobalt catalysts have been investigated for the tunable synthesis of alcohols and aldehydes via reductive hydroformylation of alkenes. rsc.org This highlights the potential for developing catalytic systems that can directly functionalize unsaturated systems to produce formylated products.

Precursor Alcohols in the Synthesis of this compound

The primary precursor for the synthesis of this compound is the corresponding secondary alcohol, 3,7-dimethyloct-6-en-2-ol . This alcohol is a structural isomer of the more common citronellol (B86348) (3,7-dimethyloct-6-en-1-ol). wikipedia.org

The synthesis of 3,7-dimethyloct-6-en-2-ol itself can be achieved through various synthetic routes. One common starting material is citronellal (B1669106) (3,7-dimethyloct-6-enal). nih.govthegoodscentscompany.com The aldehyde group of citronellal can be converted to the secondary alcohol at the C2 position through reactions such as Grignard addition with a methylmagnesium halide, followed by a workup.

Another potential precursor is citronellol , which can be obtained from renewable resources like citronella oil. google.com A multi-step synthesis starting from citronellol could be envisioned to shift the hydroxyl group from the C1 to the C2 position. A patent describes a process for producing optically active 3,7-dimethyloct-7-enol from a nerylamine compound, which involves steps of asymmetric isomerization, hydrolysis, and hydrogenation, showcasing the complexity of synthesizing specific isomers within this family of compounds. google.com

Chemical Reactivity and Transformations of 3,7 Dimethyloct 6 En 2 Yl Formate

Hydrolysis and Transesterification Reactions

The formate (B1220265) ester linkage in 3,7-Dimethyloct-6-en-2-yl formate is susceptible to nucleophilic attack, leading to cleavage of the acyl-oxygen bond. This reactivity is central to its hydrolysis and transesterification reactions.

Hydrolysis: In the presence of water, particularly under acidic or basic catalysis, the ester can be hydrolyzed back to its constituent alcohol and formic acid.

Under acidic conditions, the reaction is a reversible equilibrium. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water. To drive the reaction towards the products, 3,7-dimethyloct-6-en-2-ol (B84639) and formic acid, a large excess of water is typically employed. libretexts.orglibretexts.org

Basic hydrolysis, also known as saponification, is an irreversible process that yields the corresponding alcohol and a salt of formic acid. libretexts.org The use of a strong base, such as sodium hydroxide (B78521), leads to the formation of 3,7-dimethyloct-6-en-2-ol and sodium formate. This reaction generally proceeds to completion. libretexts.org

Transesterification: This process involves the exchange of the alcohol moiety of the ester. wikipedia.org When this compound is treated with another alcohol in the presence of an acid or base catalyst, a new ester is formed along with 3,7-dimethyloct-6-en-2-ol. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org For instance, reacting this compound with methanol (B129727) would yield methyl formate and 3,7-dimethyloct-6-en-2-ol.

ReactionReagentsProductsConditions
Acid-Catalyzed HydrolysisWater, Acid (e.g., HCl, H₂SO₄)3,7-Dimethyloct-6-en-2-ol, Formic AcidHeat, Excess Water libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification)Strong Base (e.g., NaOH)3,7-Dimethyloct-6-en-2-ol, Formate SaltHeat libretexts.org
TransesterificationAlcohol (e.g., Methanol), Acid or Base CatalystNew Ester (e.g., Methyl Formate), 3,7-Dimethyloct-6-en-2-olHeat, Excess Alcohol wikipedia.orgmasterorganicchemistry.comlibretexts.org

Reactions Involving the Alkene Moiety

The carbon-carbon double bond in the this compound molecule is a site of unsaturation, making it amenable to a variety of addition and oxidation reactions.

Hydrogenation: The double bond can be saturated through catalytic hydrogenation. In the presence of a metal catalyst such as palladium, platinum, or nickel, and a source of hydrogen gas, this compound would be converted to 3,7-dimethyloctan-2-yl formate. This reaction transforms the unsaturated ester into its saturated counterpart.

Halogenation: The alkene can readily undergo addition reactions with halogens like chlorine (Cl₂) and bromine (Br₂). This would result in the formation of a dihalogenated derivative, for example, 6,7-dichloro-3,7-dimethyloctan-2-yl formate.

The double bond is also a focal point for oxidative cleavage or modification.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. This would yield 3,7-dimethyl-6,7-epoxyoctan-2-yl formate.

Ozonolysis: Treatment with ozone (O₃) followed by a workup with a reducing agent (like dimethyl sulfide) or an oxidizing agent (like hydrogen peroxide) would cleave the double bond. Reductive workup would yield two carbonyl compounds: a ketone and an aldehyde.

Chemical Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as heat and light.

Exposure to ultraviolet (UV) radiation can induce photochemical reactions in molecules with chromophores like the ester and alkene groups. Although detailed photochemical degradation studies for this specific compound are lacking, it is plausible that UV light could initiate isomerization of the double bond or promote radical reactions, leading to polymerization or the formation of various degradation products. The ester group itself can also be susceptible to photochemical cleavage.

Oxidative Degradation Processes, including Radical-Induced Pathways

The oxidative degradation of this compound, a secondary allylic formate ester, is a complex process influenced by the presence of a double bond and the formate group. While specific studies on this exact compound are limited, the degradation pathways can be inferred from research on related terpenes and esters.

Terpenes, in general, are susceptible to thermal degradation in the presence of air, leading to a variety of oxidation products. These reactions can include dehydrogenation, epoxidation, double bond cleavage, and allylic oxidation. researchgate.net For instance, the thermal degradation of terpenes like limonene (B3431351) and α-terpinene in air at 120°C results in the formation of various oxidation products, including aromatic compounds and products of double bond cleavage. researchgate.net

The initial step in the degradation of citronellyl esters, such as citronellyl acetate, can be hydrolysis to citronellol (B86348). differencebetween.comleah4sci.com This alcohol can then undergo further oxidation. The degradation of citronellol in various microorganisms begins with the oxidation of the alcohol to citronellal (B1669106) and then to citronellic acid. differencebetween.comleah4sci.comCurrent time information in Asia/Manila.

Radical-induced pathways are also significant in the degradation of unsaturated compounds. Free radical reactions typically proceed through initiation, propagation, and termination steps. acs.orgnih.gov In the context of this compound, radicals can be generated by heat, light, or the presence of radical initiators. acs.orgnih.gov These radicals can abstract a hydrogen atom from the molecule, likely from the allylic position due to the lower bond dissociation energy, or add to the double bond, initiating a chain reaction. The reaction of terpenes with ozone, for example, leads to the formation of hydroxyl radicals. nih.gov

The specific products of oxidative and radical-induced degradation of this compound have not been extensively documented. However, based on the reactivity of similar compounds, potential degradation products could include:

Epoxides: Formed by the oxidation of the carbon-carbon double bond.

Alcohols, Aldehydes, and Ketones: Resulting from the oxidation of the allylic positions.

Hydrolysis Products: 3,7-dimethyloct-6-en-2-ol and formic acid, formed by the cleavage of the ester bond.

Products of Double Bond Cleavage: Smaller carbonyl compounds resulting from the scission of the C=C bond.

The table below summarizes the potential degradation reactions and the types of products that may be formed.

Degradation Process Initiating Factors Potential Reaction Sites Potential Products
Autoxidation Heat, OxygenAllylic C-H bonds, C=C double bondHydroperoxides, Alcohols, Ketones, Epoxides
Radical-Induced Degradation Radical Initiators, UV lightAllylic C-H bonds, C=C double bond, Formate groupFragmentation products, Polymerization products
Ozonolysis OzoneC=C double bondAldehydes, Ketones, Carboxylic acids, Criegee intermediates

Stability in Various Chemical Environments

The stability of this compound is influenced by several environmental factors, including pH, temperature, and light.

pH Stability and Hydrolysis:

The ester linkage in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases. reddit.com

Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reaction is reversible. nih.gov

Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon. This reaction is generally irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol. acs.orgresearchgate.net

The rate of ester hydrolysis is significantly dependent on pH. Generally, the rate is slowest in the neutral pH range and increases at both acidic and alkaline pH. youtube.com For example, the rate of hydrolysis of esters can increase by a factor of 10 for each unit change in pH. youtube.com The stability of formate dehydrogenase, an enzyme that oxidizes formate, is also highly pH-dependent, with maximum stability observed around pH 7.0. nih.gov

Thermal Stability:

As a terpene derivative, this compound is expected to have limited thermal stability. Terpenes and their esters can undergo decomposition at elevated temperatures. For instance, the thermal degradation of citronellyl diesters in an inert atmosphere involves the cleavage of the ester and O-citronellyl bonds, leading to the formation of monoterpene hydrocarbons, acid anhydrides, and other products. core.ac.uk In the presence of air, the decomposition is more complex and involves oxidative processes. core.ac.uk The thermal decomposition of unsaturated polyester (B1180765) resins, which also contain ester linkages, shows that different types of ester groups can break at different temperatures, with those closer to aromatic rings being more stable. rsc.org

Photochemical Stability:

The double bond in this compound makes it susceptible to degradation upon exposure to light. The photochemical degradation of unsaturated esters can proceed through various pathways, including isomerization and the formation of radical intermediates. nih.gov The quantum yield of photodegradation, a measure of the efficiency of a photochemical process, can be wavelength-dependent. achemblock.com For example, the photolysis of tetrazolones derived from the terpene alcohol nerol (B1678202) leads to the formation of pyrimidinones (B12756618) as major products.

The table below provides a summary of the stability of this compound in different chemical environments.

Environmental Factor Effect on Stability Primary Degradation Pathway Influencing Factors
pH Unstable in acidic and alkaline conditionsHydrolysisH+ or OH- concentration
Temperature Unstable at elevated temperaturesThermal decomposition, OxidationPresence of oxygen
Light (UV) Susceptible to photodegradationIsomerization, Radical formationWavelength of light, Presence of photosensitizers

Advanced Analytical Characterization and Elucidation of 3,7 Dimethyloct 6 En 2 Yl Formate

Spectroscopic Techniques for Structural Determination

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 3,7-Dimethyloct-6-en-2-yl formate (B1220265). These methods probe the interactions of electromagnetic radiation with the molecule's nuclei and electrons, revealing a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a compound.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In an ester like 3,7-Dimethyloct-6-en-2-yl formate, hydrogens on a carbon attached to the oxygen of the formate group are expected to be deshielded and appear in the range of 3.5-4.8 ppm. inflibnet.ac.in The single proton of the formate group itself (H-C=O) is highly deshielded and typically appears as a singlet around 8.0 ppm.

Based on the structure of this compound, a hypothetical ¹H NMR data table can be constructed to illustrate the expected proton environments.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-1 (CH₃) ~1.20 Doublet 3H
H-2 (CH) ~4.90 Multiplet 1H
H-3 (CH₃) ~0.90 Doublet 3H
H-4 (CH₂) ~1.40-1.60 Multiplet 2H
H-5 (CH₂) ~1.95-2.10 Multiplet 2H
H-6 (CH) ~5.10 Triplet 1H
H-7 (C(CH₃)₂) ~1.60 and ~1.68 Singlet, Singlet 6H

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shifts of these signals are indicative of the carbon's chemical environment (e.g., alkane, alkene, attached to an oxygen). The carbonyl carbon of an ester typically resonates in the downfield region of 160-180 ppm. libretexts.org

A hypothetical ¹³C NMR data table for this compound is presented below to illustrate the expected carbon signals.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (CH₃) ~20
C-2 (CH) ~75
C-3 (CH₃) ~19
C-4 (CH₂) ~37
C-5 (CH₂) ~25
C-6 (CH) ~124
C-7 (C) ~131
C-8 (OCHO) ~161
C-9 (CH₃) ~17

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule, which is essential for unambiguous structural assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (vicinal coupling). sdsu.edu For this compound, COSY would show correlations between the proton at C-2 and the protons at C-1 and C-3, as well as between the protons along the octenyl chain (e.g., H-4 with H-5, and H-5 with H-6).

TOCSY (Total Correlation Spectroscopy): TOCSY is used to identify entire spin systems of coupled protons. It would reveal the complete chain of coupled protons from one end of the molecule to the other, where applicable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H correlation). sdsu.edu It allows for the definitive assignment of which proton is bonded to which carbon. For example, the proton signal predicted around 4.90 ppm would show a cross-peak with the carbon signal predicted around 75 ppm, confirming the C-2/H-2 connection.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range C-H correlation). youtube.com This is particularly useful for identifying connections across quaternary carbons and heteroatoms. For instance, the formate proton (H-8) would show an HMBC correlation to the carbon at C-2, and the protons on C-1 and C-3 would show correlations to C-2, confirming the placement of the formate ester group and the methyl group on the chain.

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule. For formate esters, common fragmentation pathways include the loss of the alkoxy group or cleavage of the alkyl chain. cdnsciencepub.comcdnsciencepub.com The fragmentation of citronellol (B86348) derivatives often involves the loss of water, a methyl group, or cleavage at the branched positions. mdpi.com

For this compound (molecular weight: 184.28 g/mol ), the following hypothetical data table illustrates some of the expected key ions in its EI-MS spectrum.

Hypothetical EI-MS Fragmentation Data for this compound

m/z (mass-to-charge ratio) Proposed Fragment Identity Significance
184 [C₁₁H₂₀O₂]⁺ Molecular Ion (M⁺)
139 [M - OCHO]⁺ Loss of the formate group
123 [C₉H₁₅]⁺ Loss of formate and a methyl group
81 [C₆H₉]⁺ Fragmentation of the alkyl chain
69 [C₅H₉]⁺ A common fragment in terpene derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Chromatographic Methods for Purity Assessment and Separation

Gas chromatography (GC) is the foremost technique for assessing the purity of volatile compounds like this compound. restek.com Its volatility makes it an ideal candidate for GC analysis, with flame ionization detection (FID) being the common choice for quantification.

A non-polar or mid-polar capillary column is typically used to achieve effective separation from potential impurities. The selection of the stationary phase is critical for resolving isomers and other related compounds. A programmed temperature gradient ensures the efficient elution of all components. The purity is determined by comparing the peak area of the main component against the total peak area. nih.gov A product's GC purity is often expected to be at a minimum of 95%. symrise.com

Table 3: Typical Gas Chromatography (GC) Parameters for the Analysis of this compound

ParameterValue/Description
ColumnCapillary column (e.g., HP-5MS, DB-1)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C
Oven ProgramInitial temp 60 °C, ramp at 4 °C/min to 240 °C

Typical parameters for the GC analysis of terpene esters. nih.gov

While GC is standard for routine analysis, HPLC and UPLC provide valuable alternatives, especially for preparative separations. ufrgs.brresearchgate.net

For this compound, a reversed-phase HPLC (RP-HPLC) method requires careful optimization. rsc.org A C18 column is a common choice for the stationary phase. The mobile phase usually consists of an acetonitrile (B52724) and water mixture. sielc.com While an isocratic elution might suffice, a gradient elution can be crucial for separating impurities. rsc.org UV detection is typically set at a low wavelength, such as 210 nm, as the compound lacks a strong chromophore. restek.com

Preparative HPLC is instrumental in isolating impurities from this compound for structural analysis. nih.govnih.gov This technique involves scaling up an analytical method to handle larger sample volumes, which facilitates the collection of pure impurity fractions. waters.com The use of larger columns and higher flow rates is common to maximize throughput. The isolated fractions can then be concentrated and analyzed by other methods, such as NMR or mass spectrometry, to determine the chemical structures of the impurities. atlanchimpharma.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

Determination of Stereochemical Configuration

The spatial arrangement of the atoms in this compound gives rise to enantiomers, which are non-superimposable mirror images of each other. The determination of the absolute configuration (R or S) at the chiral center is a critical aspect of its analysis. This is achieved through a combination of chromatographic and spectroscopic techniques.

Chiral chromatography is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and thus their separation. While specific methods for the enantioselective analysis of this compound are not extensively documented in publicly available literature, the separation of its parent alcohol, 3,7-dimethyloct-6-en-2-ol (B84639), and related formate esters provides a strong basis for method development.

High-performance liquid chromatography (HPLC) with a chiral column is a common approach. For instance, the separation of the closely related compound, 3,7-dimethyloct-6-en-1-yl formate (citronellyl formate), can be achieved using reverse-phase HPLC with a suitable mobile phase. sielc.com For the chiral separation of this compound, a similar approach using a chiral stationary phase would be employed.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for a wide range of chiral compounds, including esters.

Table 1: Potential Chiral HPLC Conditions for the Enantioseparation of this compound

ParameterDescription
Stationary Phase Chiral stationary phases (CSPs) such as cellulose or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD) immobilized on a silica (B1680970) support.
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve the best separation.
Detection UV detection at a wavelength where the formate ester absorbs, or a refractive index detector.
Flow Rate Typically in the range of 0.5 - 1.5 mL/min.
Temperature Column temperature can be varied to optimize resolution and analysis time.

Note: The conditions presented in this table are illustrative and would require optimization for the specific analysis of this compound.

Gas chromatography (GC) with a chiral capillary column is another viable technique, particularly given the volatility of this formate ester. Cyclodextrin-based chiral stationary phases are frequently used for the enantioseparation of volatile terpenoids and their derivatives.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, provides information about the stereochemical configuration of the molecule.

While specific CD spectra for this compound are not readily found in scientific literature, the principles of CD spectroscopy can be applied to elucidate its structure. The formate group itself is not a strong chromophore in the accessible UV-Vis region. However, the chiral center at C2 can induce a CD signal. The sign and magnitude of the Cotton effect are characteristic of the absolute configuration of the enantiomer.

For related chiral terpenes, the sign of the Cotton effect has been used to assign the absolute configuration. It is expected that the (R)- and (S)-enantiomers of this compound would exhibit mirror-image CD spectra.

Table 2: Conceptual Circular Dichroism Data for Enantiomers of a Chiral Formate Ester

EnantiomerWavelength of Maximum Absorption (λmax)Molar Ellipticity [θ] (deg·cm2/dmol)
(R)-enantiomer~210 nmPositive
(S)-enantiomer~210 nmNegative

Note: This table represents a hypothetical scenario for illustrative purposes, as experimental CD data for this compound is not available in the reviewed literature. The exact λmax and the sign of the Cotton effect would need to be determined experimentally.

The combination of chiral chromatography to separate the enantiomers and CD spectroscopy to analyze the chiroptical properties of each isolated enantiomer provides a definitive method for the determination of the stereochemical configuration of this compound.

Computational and Theoretical Studies of 3,7 Dimethyloct 6 En 2 Yl Formate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical reactivity of organic molecules. dergipark.org.tr For a molecule such as 3,7-dimethyloct-6-en-2-yl formate (B1220265), these calculations would reveal key insights into its behavior in chemical reactions.

The reactivity of terpenes and their derivatives is often investigated through DFT calculations to understand reaction selectivity. researchgate.net For instance, in reactions involving the carbon-carbon double bond, such as epoxidation, the site of attack is typically the more nucleophilic double bond, which corresponds to the one with a higher highest occupied molecular orbital (HOMO) energy. researchgate.net DFT calculations can precisely determine the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

Global reactivity descriptors, which can be calculated from the HOMO and LUMO energies, provide further information. researchgate.net These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.net For example, studies on various monoterpenes have used these descriptors to rank their relative reactivity, which can be a valuable reference point for experimental work. nih.gov In the case of 3,7-dimethyloct-6-en-2-yl formate, such calculations would help predict its susceptibility to nucleophilic or electrophilic attack at various sites, including the ester group and the double bond.

Molecular Dynamics Simulations for Conformational Analysis

The flexible nature of the octenyl chain in this compound means it can adopt a multitude of three-dimensional arrangements, or conformations. Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of such molecules.

Conformational analysis is the study of the different energy levels associated with the various spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org These different arrangements are known as conformers or rotamers. youtube.com The stability of a particular conformer is influenced by several factors, including torsional strain (from eclipsing bonds) and steric hindrance (repulsive interactions between bulky groups). libretexts.org Generally, staggered conformations, where atoms or groups are farther apart, are more stable than eclipsed conformations. organicchemistrytutor.com

For an acyclic molecule like this compound, the most stable conformations would seek to minimize steric interactions between the methyl groups and the formate group. lumenlearning.com The "anti" conformation, where the largest groups are positioned 180° apart, is typically the most stable, while "gauche" interactions (60° separation) introduce some steric strain. organicchemistrytutor.com MD simulations would model the molecule's movements over time, allowing for the identification of the most populated (lowest energy) conformational states and the energy barriers between them. This information is crucial as the molecule's conformation can significantly influence its biological activity and physical properties.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. Several key descriptors for this compound can be predicted using computational tools. While a comprehensive, experimentally verified dataset for this specific isomer is limited, some properties have been calculated.

Key predicted molecular descriptors include:

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. For an ester like this compound, the TPSA would be primarily contributed by the two oxygen atoms of the formate group. The TPSA for its isomer, 2,6-dimethyloct-7-en-2-yl formate, is calculated to be 26.3 Ų. nih.gov

LogP (Octanol-Water Partition Coefficient): LogP is a measure of a molecule's lipophilicity or hydrophobicity. It is a critical factor in determining how a compound distributes itself in biological systems. A higher LogP indicates greater lipid solubility. The LogP for the related isomer, 3,7-dimethyloct-6-en-1-yl formate (citronellyl formate), is reported as 4.01, suggesting significant lipophilicity. sielc.com

Rotatable Bonds: The number of rotatable bonds is a measure of molecular flexibility. It is often used in drug-likeness filters, as excessive flexibility can lead to poor oral bioavailability. For this compound, there are several single bonds within the octenyl chain that would be considered rotatable.

The following table summarizes some predicted properties for a compound identified as 3,7-dimethyloct-6-en-6-yl formate, which shares the same CAS number (97890-12-5) and likely refers to the same 2-yl isomer. lookchem.com

PropertyValueUnit
Molecular Weight 184.2753 g/mol
Boiling Point 239.3°C at 760 mmHg
Density 0.886g/cm³
Vapor Pressure 0.0405mmHg at 25°C
Flash Point 90.2°C
Refractive Index 1.439

This data is based on computational predictions for CAS number 97890-12-5. lookchem.com

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the underlying mechanism. This involves mapping the potential energy surface of the reaction, identifying intermediates, and, most importantly, locating the transition states.

The formation of this compound would typically occur via Fischer esterification of the corresponding alcohol (3,7-dimethyloct-6-en-2-ol) with formic acid, under acidic catalysis. masterorganicchemistry.com The mechanism for this reaction involves a series of steps: protonation of the formic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water. masterorganicchemistry.com

Reaction pathway modeling using quantum chemical methods can calculate the energy of the reactants, products, intermediates, and transition states for each step. acs.org The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. acs.org By analyzing the geometry and electronic structure of the transition state, chemists can gain insights into the factors that control the reaction rate and selectivity. For instance, in the esterification of formic acid, computational studies have been used to investigate the pre-reactive complexes and the transition state barriers, revealing how hydrogen bonding can influence the reaction pathway. rsc.org Similar modeling for this compound could optimize reaction conditions and predict potential side reactions.

Role As a Chemical Intermediate in Advanced Synthesis

Utilization in the Synthesis of Complex Organic Molecules

The structural framework of 3,7-dimethyloct-6-en-2-yl formate (B1220265), inherited from its parent alcohol, serves as a versatile scaffold for the construction of more intricate molecular architectures. The formate ester itself can act as a protecting group for the alcohol, allowing for selective reactions at other sites of the molecule, such as the double bond. Following these transformations, the formate group can be readily hydrolyzed to regenerate the alcohol for further functionalization.

While direct examples of the use of 3,7-dimethyloct-6-en-2-yl formate in the total synthesis of complex natural products are not extensively documented, the synthetic utility of its parent alcohol and structurally related terpenoids is well-established. For instance, citronellol (B86348), a close structural relative, is a key starting material in the synthesis of various natural products and their analogues. google.comnih.gov The chiral center at the C3 position of the 3,7-dimethyloctyl skeleton, present in both the parent alcohol and its formate ester, makes it a valuable chiral building block for asymmetric synthesis.

The double bond within the molecule offers a handle for a variety of chemical transformations, including but not limited to:

Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce new functional groups and stereocenters.

Oxidative Cleavage: Ozonolysis or other oxidative cleavage methods can break the carbon-carbon double bond, yielding smaller, functionalized fragments that can be used in further synthetic steps.

Hydroboration-Oxidation: This reaction sequence allows for the anti-Markovnikov addition of a hydroxyl group across the double bond, leading to the formation of diols.

Cyclization Reactions: The double bond can participate in acid-catalyzed or metal-mediated cyclization reactions to form cyclic terpenoid structures.

These transformations, applied to this compound or its parent alcohol, can generate a wide range of intermediates for the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals. nih.govnih.gov

Applications in the Development of Fine Chemicals

The term "fine chemicals" refers to pure, single substances that are produced in limited quantities and are valued for their specific properties or functions. Terpenoids and their derivatives are a significant class of fine chemicals, with applications spanning pharmaceuticals, agrochemicals, and specialty materials. wikipedia.org this compound, through chemical modification, can be a precursor to a variety of these valuable compounds.

The synthesis of other esters from the parent alcohol, 3,7-dimethyloct-6-en-2-ol (B84639), is a straightforward approach to generating new fine chemicals with potentially unique properties. Transesterification of the formate ester or direct esterification of the alcohol with different carboxylic acids can yield a library of novel esters. These esters may exhibit a range of biological activities or desirable physical properties for various applications. For example, the synthesis of terpene esters using lipase-catalyzed transesterification is a known method for producing valuable flavor and fragrance compounds, and similar enzymatic methods could be applied to generate other functional esters from the 3,7-dimethyloct-6-en-2-ol backbone. chemrxiv.org

Furthermore, the chemical transformations mentioned in the previous section can lead to the production of specialty aldehydes, ketones, and carboxylic acids derived from the 3,7-dimethyloctyl skeleton. These functionalized terpenoids can serve as key intermediates in the multi-step synthesis of more complex fine chemicals.

Precursor in the Synthesis of Terpenoid Derivatives for Non-Olfactory Chemical Applications

While many terpenoids are known for their characteristic scents, a vast number possess other valuable biological activities. wikipedia.org The structural backbone of this compound can be modified to produce terpenoid derivatives with applications beyond the fragrance industry.

Research into related terpenoids has demonstrated a wide range of non-olfactory applications. For example, derivatives of citronellol have been incorporated into polymers to create materials with antibacterial properties. acs.org The synthesis of such polymers involved converting citronellol into a thiol derivative, which was then grafted onto a polymer backbone. Similar strategies could potentially be employed using 3,7-dimethyloct-6-en-2-ol as a starting material.

Furthermore, the microbial transformation of terpenoids is a powerful tool for generating novel, bioactive compounds. nih.gov Actinomycetes, for instance, are known to hydroxylate, carboxylate, and dehydrate terpenoid compounds, leading to a diverse array of derivatives with potential pharmacological applications. The formate ester could be hydrolyzed to the parent alcohol, which could then be subjected to such biotransformations.

Potential in Material Science (e.g., Electrolytes in Chemical Processes, based on related structures)

The unique chemical structures of terpenoids are being increasingly explored for applications in material science. mdpi.com Their hydrocarbon-rich nature, combined with the presence of functional groups, makes them attractive as renewable building blocks for polymers and other advanced materials.

One area of potential is the development of bio-based polymers. While direct polymerization of this compound is not reported, the parent alcohol, 3,7-dimethyloct-6-en-2-ol, could potentially be used as a monomer or a co-monomer in polymerization reactions. For example, a study has shown that terpenoid alcohols like citronellol and geraniol (B1671447) can be co-polymerized with elemental sulfur to create remeltable composites with high compressive strength and chemical resistance. rsc.org This suggests that the 3,7-dimethyloct-6-en-2-ol scaffold could be incorporated into novel sulfur-containing polymers.

Another intriguing possibility lies in the development of terpenoid-based ionic liquids. Ionic liquids are salts with low melting points that are finding applications as solvents and electrolytes. acs.orgacs.orgresearchgate.net Terpene-based ionic liquids have been synthesized from monoterpene derivatives and have shown promise as selective agents in antifungal therapy. acs.org The chiral nature and functional group of 3,7-dimethyloct-6-en-2-ol could be leveraged to create novel ionic liquids with specific properties for use as electrolytes in electrochemical processes or as specialized solvents.

Below is a table summarizing the potential applications of this compound as a chemical intermediate.

Application Area Potential Role of this compound Key Transformations/Concepts
Complex Organic Molecule Synthesis Chiral building block; protected alcohol for selective reactions.Epoxidation, oxidative cleavage, hydroboration-oxidation, cyclization reactions.
Fine Chemical Development Precursor to other esters and functionalized terpenoids.Transesterification, direct esterification, oxidation.
Non-Olfactory Terpenoid Derivatives Scaffold for bioactive molecules.Derivatization to introduce new functional groups, microbial transformation.
Material Science Monomer for bio-based polymers; precursor for ionic liquids.Co-polymerization (e.g., with sulfur), derivatization to form ionic liquids.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for identifying 3,7-Dimethyloct-6-en-2-yl formate, and how are they validated?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, focusing on characteristic signals such as the formate ester carbonyl (δ ~160-170 ppm in ¹³C NMR) and olefinic protons (δ ~5.0-5.5 ppm in ¹H NMR). Gas Chromatography-Mass Spectrometry (GC-MS) validates purity and molecular weight (184.2753 g/mol), with fragmentation patterns confirming the ester backbone. Infrared (IR) spectroscopy identifies functional groups (C=O stretch at ~1720 cm⁻¹). Cross-referencing with databases like NIST ensures accuracy . Validation involves comparing experimental data with literature spectra and synthetic standards .

Q. What synthetic routes are most effective for producing this compound in laboratory settings?

  • Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification of 3,7-dimethyloct-6-en-2-ol with formic acid. A Dean-Stark apparatus can remove water to drive the reaction to completion. Catalysts like sulfuric acid or p-toluenesulfonic acid (0.5-2 mol%) are effective at 80-100°C. Reaction progress is monitored by thin-layer chromatography (TLC) or in situ FTIR. Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 80–90°C at 10 mmHg). Yield optimization requires controlling stoichiometry (alcohol:acid ratio ~1:1.2) and reaction time (4–6 hours) .

Q. How do physicochemical properties (e.g., solubility, boiling point) influence experimental design for handling this compound?

  • Methodological Answer : The compound’s low water solubility (<1 g/L at 25°C) necessitates the use of organic solvents (e.g., ethanol, dichloromethane) for dissolution in reactions. Its boiling point (~230–240°C at atmospheric pressure) requires vacuum distillation for purification to avoid thermal decomposition. Stability studies under varying pH and temperature conditions (e.g., 25°C vs. 40°C) should precede long-term storage. Hygroscopicity testing ensures proper desiccant use during storage .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in different solvent environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as frontier molecular orbitals, to predict nucleophilic/electrophilic sites. Molecular Dynamics (MD) simulations assess solvent interactions (e.g., polarity effects in water vs. hexane). Solvent-accessible surface area (SASA) analysis quantifies steric hindrance. Validation involves comparing computed activation energies with experimental kinetic data (e.g., hydrolysis rates). Software tools like Gaussian or ORCA are standard, with results cross-checked against crystallographic data if available .

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Contradictions may arise from differing experimental setups. A systematic approach includes:

  • Conducting Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) under inert (N₂) and oxidative (air) atmospheres to identify decomposition pathways.
  • Standardizing heating rates (e.g., 10°C/min) and sample masses (5–10 mg) to ensure reproducibility.
  • Using statistical tools (e.g., ANOVA) to compare datasets, accounting for instrumental error (±1–2% in TGA).
  • Reporting confidence intervals for decomposition temperatures and emphasizing protocol transparency .

Q. What experimental designs optimize enantioselective synthesis of this ester, given its chiral center?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Catalytic asymmetric esterification : Using chiral catalysts like Jacobsen’s thiourea derivatives or lipases (e.g., Candida antarctica Lipase B) in non-polar solvents.
  • Chromatographic separation : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Circular Dichroism (CD) spectroscopy to confirm enantiomeric excess (ee).
  • Kinetic studies to identify temperature and solvent effects on ee (e.g., lower temps may favor higher ee in lipase-catalyzed reactions). Optimization requires a Design of Experiments (DoE) approach, varying catalyst loading, solvent polarity, and reaction time .

Q. How do structural analogs of this compound compare in bioactivity studies, and what methodological frameworks ensure robust comparisons?

  • Methodological Answer : Comparative studies should:

  • Use standardized bioassays (e.g., antimicrobial disk diffusion, enzyme inhibition) with positive/negative controls.
  • Apply multivariate analysis (e.g., PCA) to differentiate bioactivity profiles.
  • Normalize data by molar concentration to account for molecular weight differences.
  • Include toxicity screening (e.g., brine shrimp lethality assay) to contextualize therapeutic indices.
  • Report IC₅₀/EC₅₀ values with 95% confidence intervals and validate via dose-response curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.